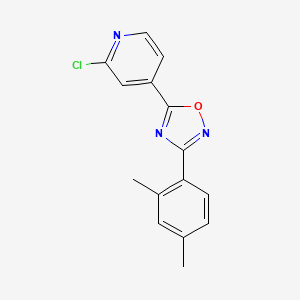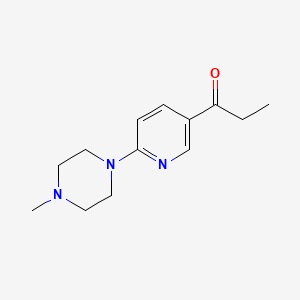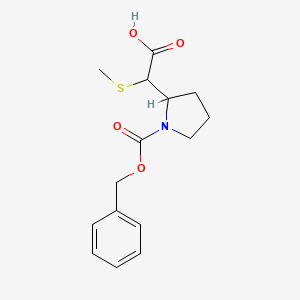
1-(4-Ethylphenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group attached to the phenyl ring, which is bonded to the pyrazole ring at the 4-position. The molecular formula of this compound is C11H13N3.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1H-pyrazol-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(4-Ethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethyl group on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
1-(4-Ethylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
1-(4-Ethylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-4-amine: Lacks the ethyl group on the phenyl ring, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-1H-pyrazol-4-amine: Contains a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
1-(4-Chlorophenyl)-1H-pyrazol-4-amine: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(4-ethylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h3-8H,2,12H2,1H3 |
InChIキー |
LASCSLJVGDNWHX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



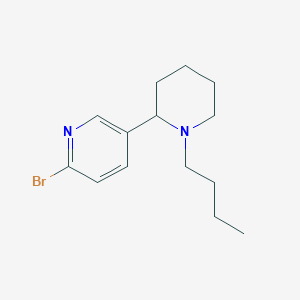
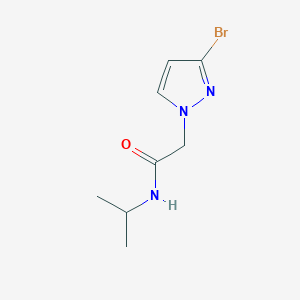
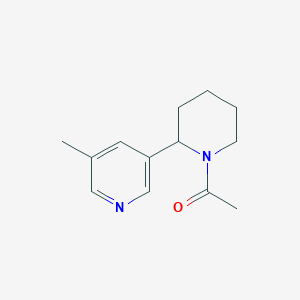
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)

